molecular formula C18H14F2N2O2S B7498600 N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(methoxymethyl)benzamide

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(methoxymethyl)benzamide

Cat. No.: B7498600
M. Wt: 360.4 g/mol
InChI Key: NGMYOXMUOHNRRT-UHFFFAOYSA-N
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Description

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(methoxymethyl)benzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFB belongs to the class of thiazole compounds and has a molecular formula of C18H15F2N3O2S. In

Mechanism of Action

The mechanism of action of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(methoxymethyl)benzamide is not fully understood. However, it has been proposed that this compound exerts its anticancer effect by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in gene expression and are overexpressed in many types of cancer. Inhibition of HDACs by this compound leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. This compound has also been shown to inhibit the activity of the hepatitis B virus by blocking the binding of the virus to host cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and antiviral properties, this compound has been found to have anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain.

Advantages and Limitations for Lab Experiments

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(methoxymethyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound has also been shown to have low toxicity in vitro and in vivo. However, there are also limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness.

Future Directions

There are several future directions for research on N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(methoxymethyl)benzamide. One area of research is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the mechanism of action of this compound in more detail. Additionally, research is needed to determine the effectiveness of this compound in vivo and in clinical trials.

Synthesis Methods

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(methoxymethyl)benzamide can be synthesized through a multi-step process. The first step involves the reaction of 3,4-difluoroaniline with thiourea to form 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine. The second step involves the reaction of the thiazole amine with 2-(methoxymethyl)benzoyl chloride to form this compound. The synthesis of this compound has been optimized to yield high purity and high yields.

Scientific Research Applications

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(methoxymethyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus (HIV).

Properties

IUPAC Name

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(methoxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2S/c1-24-9-12-4-2-3-5-13(12)17(23)22-18-21-16(10-25-18)11-6-7-14(19)15(20)8-11/h2-8,10H,9H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMYOXMUOHNRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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